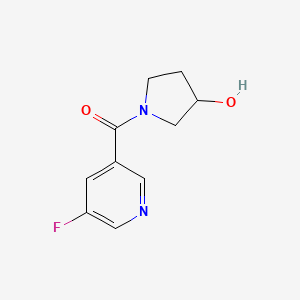

(5-Fluorpyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanon

Übersicht

Beschreibung

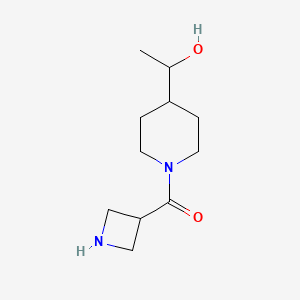

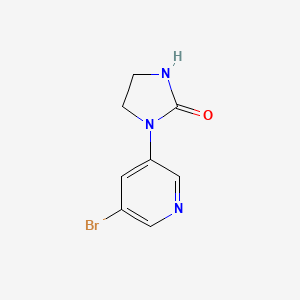

(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H11FN2O2 and its molecular weight is 210.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Mittel

Eine Studie hat gezeigt, dass Derivate von (5-Fluorpyridin-3-yl)-Verbindungen eine signifikante antibakterielle Aktivität gegen grampositive Bakterien aufweisen . Diese Verbindungen, einschließlich Oxazolidinon-Derivaten, wurden gegen medikamentensensible und medikamentenresistente Stämme getestet und zeigten vielversprechende Ergebnisse. Die Fähigkeit der Verbindung, die Biofilmbildung zu hemmen, und ihre geringe Zytotoxizität machen sie zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Mittel.

Nikotinerge Acetylcholinrezeptor-Agonisten

Verbindungen, die die (5-Fluorpyridin-3-yl)-Gruppierung enthalten, wurden als α7-nikotinerge Acetylcholinrezeptor-Agonisten untersucht . Diese Agonisten sind in der medizinischen Chemie von Interesse, da sie ein potenzielles therapeutisches Anwendungsspektrum bei der Behandlung von kognitiven Beeinträchtigungen im Zusammenhang mit neuropsychiatrischen Erkrankungen wie Schizophrenie und Alzheimer-Krankheit aufweisen.

Herbizide Aktivität

Fluorierte Pyridine, zu denen die (5-Fluorpyridin-3-yl)-Gruppe gehört, wurden mit herbiziden Eigenschaften synthetisiert . Diese Verbindungen können so konzipiert werden, dass sie bestimmte Pflanzenenzyme oder -wege angreifen, was eine Grundlage für die Entwicklung neuer Herbizide mit verbesserter Wirksamkeit und Selektivität bietet.

Modulation der Medikamentenresistenz

Die Fähigkeit der (5-Fluorpyridin-3-yl)-Derivate, medikamentenresistente Bakterienstämme zu bekämpfen, deutet auf ihre potenzielle Rolle bei der Modulation der Medikamentenresistenz hin . Durch das Verständnis der Mechanismen, über die diese Verbindungen die Resistenz überwinden, können Forscher effektivere Behandlungen für resistente Infektionen entwickeln.

Molekular-Docking-Studien

Molekular-Docking-Studien haben die Bindungsmodi aktiver (5-Fluorpyridin-3-yl)-Derivate mit ihren biologischen Zielstrukturen vorhergesagt . Diese Studien sind für das rationale Arzneimittel-Design von entscheidender Bedeutung, da sie es Wissenschaftlern ermöglichen, die Wechselwirkungen zwischen dem Medikament und seinem Ziel zu optimieren, um die Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren.

Pharmakophore Aktivitäten

Das (5-Fluorpyridin-3-yl)-Gerüst ist Teil verschiedener Medikamente, die pharmakophore Aktivitäten an verschiedenen Rezeptoren zeigen . Dies unterstreicht die Vielseitigkeit und Bedeutung der Verbindung in der Arzneimittelforschung, wo sie verwendet werden kann, um die Rezeptoraktivität zum therapeutischen Nutzen zu modulieren.

Wirkmechanismus

Target of Action

Similar compounds have been found to target the voltage-gated sodium channels, specifically nav17 and Nav18 . These channels are crucial for the transmission of pain signals in the nervous system .

Mode of Action

While the exact mode of action for (5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone is not specified in the search results, compounds with similar structures have been found to act as blockers for the Nav1.7 and Nav1.8 channels . By blocking these channels, these compounds can inhibit the transmission of pain signals .

Biochemical Pathways

The blocking of nav17 and Nav18 channels can affect the transmission of pain signals, which is a critical aspect of the nociceptive pathway .

Pharmacokinetics

Similar compounds have been designed to have good drug-like properties and safety, with a focus on oral activity and improved selectivity .

Result of Action

Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .

Action Environment

The design of similar compounds has focused on maintaining potency at nav17, improving selectivity over the hERG channel, and overcoming phospholipidosis observed with the initial leads .

Eigenschaften

IUPAC Name |

(5-fluoropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-8-3-7(4-12-5-8)10(15)13-2-1-9(14)6-13/h3-5,9,14H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEYMJUONYRYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)

![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B1531625.png)

![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)

![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)

![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)